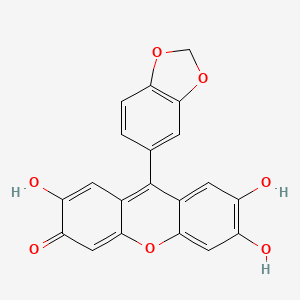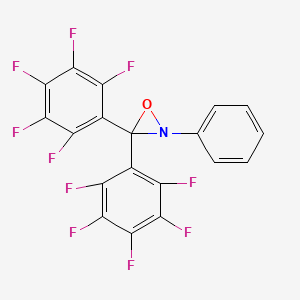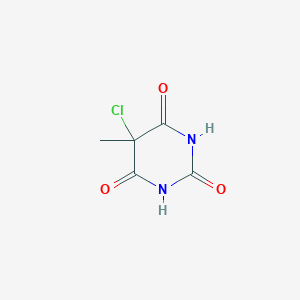
Cyclododecanebutanal, 1-nitro-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecanebutanal, 1-nitro-2-oxo- is a complex organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecanebutanal, 1-nitro-2-oxo- typically involves the nitration of cyclododecanebutanal. This process can be carried out using nitric acid (HNO3) as the nitrating agent. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective nitration of the desired position on the molecule .
Industrial Production Methods
In an industrial setting, the production of Cyclododecanebutanal, 1-nitro-2-oxo- may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclododecanebutanal, 1-nitro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation reagents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and halogenated compounds. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
Cyclododecanebutanal, 1-nitro-2-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclododecanebutanal, 1-nitro-2-oxo- involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Cyclododecanebutanal, 1-nitro-2-oxo- can be compared with other nitro compounds, such as nitromethane and nitrobenzene. While all these compounds contain the nitro group, they differ in their molecular structure and properties. Cyclododecanebutanal, 1-nitro-2-oxo- is unique due to its larger cyclododecane ring and the presence of additional functional groups, which confer distinct chemical and physical properties .
List of Similar Compounds
- Nitromethane
- Nitrobenzene
- Nitroethane
- Nitropropane
Properties
CAS No. |
109797-21-9 |
|---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
4-(1-nitro-2-oxocyclododecyl)butanal |
InChI |
InChI=1S/C16H27NO4/c18-14-10-9-13-16(17(20)21)12-8-6-4-2-1-3-5-7-11-15(16)19/h14H,1-13H2 |
InChI Key |
HUBMKEYKJWANAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C(=O)CCCC1)(CCCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


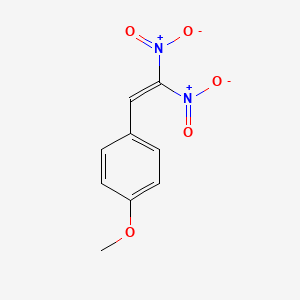

![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
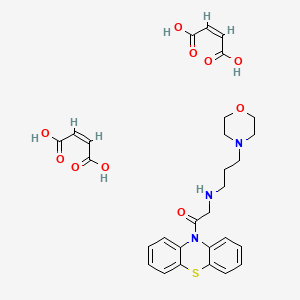
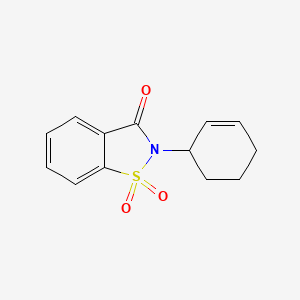




![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
